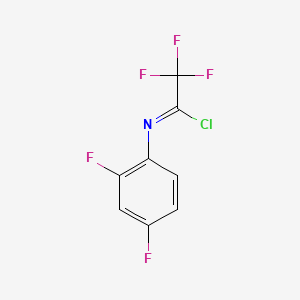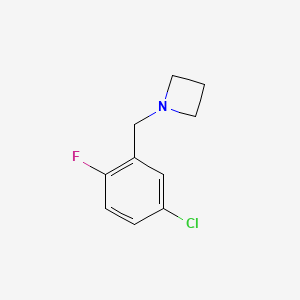
N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,4-difluoroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis of the imidoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding imidate and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted imidoyl derivatives.
Hydrolysis: Corresponding imidate and hydrochloric acid.
Reduction: Corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function
Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Comparison: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both difluorophenyl and trifluoroacetimidoyl groups. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, compared to similar compounds. The trifluoroacetimidoyl group enhances the compound’s reactivity towards nucleophiles, making it a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C8H3ClF5N |
|---|---|
Peso molecular |
243.56 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-6-2-1-4(10)3-5(6)11/h1-3H |
Clave InChI |
OJGVAYQWCLQCKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)

![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)

![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)

![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)


![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)
![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)

